molecular formula C5H10N2O3 B14492646 N-Nitro-N-propylacetamide CAS No. 63832-65-5

N-Nitro-N-propylacetamide

Katalognummer: B14492646
CAS-Nummer: 63832-65-5
Molekulargewicht: 146.14 g/mol
InChI-Schlüssel: VLBGHMVZESPQOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Nitro-N-propylacetamide is an organic compound that belongs to the class of nitro compounds. Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. These compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Nitro-N-propylacetamide can be synthesized through several methods. One common approach involves the nitration of N-propylacetamide using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically takes place under controlled temperature and pressure conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This method enhances the yield and purity of the final product. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

N-Nitro-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium (Pd) catalyst or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of N-propylacetamide or other amine derivatives.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Nitro-N-propylacetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as explosives and propellants.

Wirkmechanismus

The mechanism of action of N-Nitro-N-propylacetamide involves the interaction of the nitro group with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways and the alteration of cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Nitro-N-methylacetamide
  • N-Nitro-N-ethylacetamide
  • N-Nitro-N-butylacetamide

Comparison

N-Nitro-N-propylacetamide is unique due to its specific alkyl chain length (propyl group), which influences its chemical properties and reactivity. Compared to N-Nitro-N-methylacetamide and N-Nitro-N-ethylacetamide, the propyl group provides different steric and electronic effects, leading to variations in reaction rates and product distributions. Additionally, the propyl group may affect the compound’s solubility and interaction with biological targets, making it distinct in its applications and effects.

Eigenschaften

CAS-Nummer

63832-65-5

Molekularformel

C5H10N2O3

Molekulargewicht

146.14 g/mol

IUPAC-Name

N-nitro-N-propylacetamide

InChI

InChI=1S/C5H10N2O3/c1-3-4-6(5(2)8)7(9)10/h3-4H2,1-2H3

InChI-Schlüssel

VLBGHMVZESPQOK-UHFFFAOYSA-N

Kanonische SMILES

CCCN(C(=O)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.